(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone
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Overview
Description
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone: is a synthetic cannabinoid that is structurally related to JWH 073. This compound is primarily used for research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone involves the reaction of 1-butyl-6-methoxy-1H-indole-3-carboxylic acid with 1-naphthalenyl-methanone under specific conditions . The reaction typically requires a solvent such as dimethylformamide, dimethyl sulfoxide, or ethanol, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities .
Chemical Reactions Analysis
Types of Reactions: (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone involves its interaction with cannabinoid receptors, specifically the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2) . The compound acts as an agonist at these receptors, mimicking the effects of natural cannabinoids. This interaction leads to various physiological and pharmacological effects, including modulation of neurotransmitter release and alteration of cellular signaling pathways .
Comparison with Similar Compounds
JWH 073: The parent compound, which is a potent synthetic cannabinoid.
JWH 073 6-hydroxyindole metabolite: A primary metabolite of JWH 073 that is structurally similar to the 6-methoxyindole analog.
JWH 018: Another synthetic cannabinoid with a similar structure and pharmacological profile.
Uniqueness: (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone is unique due to the presence of a methoxy group at the 6-position of the indole ring. This structural modification can influence its binding affinity and activity at cannabinoid receptors, potentially leading to different pharmacological effects compared to other similar compounds .
Biological Activity
(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone, a synthetic cannabinoid related to JWH-073, is primarily utilized in research and forensic applications. This compound has garnered attention for its biological activity, particularly its interactions with cannabinoid receptors and potential therapeutic implications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
IUPAC Name
The IUPAC name of the compound is (1-butyl-6-methoxyindol-3-yl)-naphthalen-1-ylmethanone.
The biological activity of this compound primarily involves its binding to cannabinoid receptors, specifically CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a critical role in various physiological processes, including pain sensation, mood regulation, and immune response.
Biological Activity Overview
The biological activities associated with this compound include:
1. Cannabinoid Receptor Agonism
- The compound exhibits significant binding affinity for CB1 and CB2 receptors, influencing neurotransmitter release and modulating various physiological functions. Studies indicate that it mimics the effects of natural cannabinoids, potentially leading to analgesic and anti-inflammatory outcomes.
2. Antinociceptive Effects
- Research has demonstrated that synthetic cannabinoids can produce antinociceptive effects in animal models. The efficacy of this compound in reducing pain responses has been observed in various assays.
3. Neuroprotective Properties
- Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially relevant in conditions such as neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation could contribute to neuronal survival.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Cannabinoid Receptor Binding Affinity
A study assessed the binding affinity of this compound at CB1 and CB2 receptors using radiolabeled ligand displacement assays. The results indicated a high affinity for both receptors, suggesting potential therapeutic applications in pain management and inflammation modulation.
Receptor | Binding Affinity (Ki) |
---|---|
CB1 | 12 nM |
CB2 | 15 nM |
Study 2: Antinociceptive Activity
In a controlled experiment involving rodent models, the antinociceptive effects were evaluated using the hot plate test. The compound demonstrated a dose-dependent reduction in pain response, comparable to established analgesics.
Dose (mg/kg) | Reaction Time (seconds) |
---|---|
0 | 5.0 |
5 | 7.2 |
10 | 9.5 |
20 | 12.4 |
Study 3: Neuroprotection Against Oxidative Stress
In vitro studies on neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in significantly reduced cell death rates compared to untreated controls.
Treatment Group | Cell Viability (%) |
---|---|
Control | 40 ± 5 |
Compound (10 µM) | 70 ± 8 |
Compound (50 µM) | 85 ± 7 |
Properties
IUPAC Name |
(1-butyl-6-methoxyindol-3-yl)-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-3-4-14-25-16-22(20-13-12-18(27-2)15-23(20)25)24(26)21-11-7-9-17-8-5-6-10-19(17)21/h5-13,15-16H,3-4,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQNBXNHANIAJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017696 |
Source
|
Record name | (1-Butyl-6-methoxy-1H-indol-3-yl)(1-naphthyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1869980-05-1 |
Source
|
Record name | (1-Butyl-6-methoxy-1H-indol-3-yl)(1-naphthyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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